3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is a complex chemical compound classified within the pyridine family. It features a distinctive molecular structure characterized by an azepane ring, a sulfonyl group, and a bromine atom attached to the pyridine ring. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
The compound can be synthesized through various chemical routes, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers, indicating its relevance in research and industrial applications.
3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol falls under the category of heterocyclic compounds, specifically those containing a pyridine ring. Its unique features include:
The synthesis of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular formula for 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is , with a molecular weight of approximately 335.22 g/mol.
The IUPAC name is 3-(azepan-1-ylsulfonyl)-5-bromo-1H-pyridin-4-one, and its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.22 g/mol |
| IUPAC Name | 3-(azepan-1-ylsulfonyl)-5-bromo-1H-pyridin-4-one |
| InChI | InChI=1S/C11H15BrN2O3S/c12-9-7... |
| InChI Key | QDZHMOWPIVJZIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |
3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
These reactions can lead to various derivatives depending on the reagents used and the reaction conditions.
The mechanism of action for 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The presence of the bromine atom and hydroxyl group may enhance binding affinity and specificity towards biological targets, making it a candidate for therapeutic applications .
The compound exhibits distinct physical properties that are typical for heterocyclic compounds. It is likely to be soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics imparted by the azepane and bromine components.
Key chemical properties include:
3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol has several notable applications:
Azepane (hexamethyleneimine), a seven-membered nitrogen-containing heterocycle, has evolved into a privileged scaffold in drug discovery due to its structural flexibility, capacity to enhance metabolic stability, and ability to modulate pharmacokinetic profiles. Over 20 azepane-containing drugs have received FDA approval, targeting diverse therapeutic areas such as oncology, infectious diseases, and central nervous system disorders [2]. The scaffold's conformational adaptability allows optimal interactions with biological targets, while its basic nitrogen facilitates salt formation for improved solubility. Historically, azepane derivatives emerged as anticonvulsants and antihypertensives, but modern applications leverage their three-dimensional topology to address complex drug discovery challenges, including multidrug-resistant infections and kinase-driven cancers. For example, azepane-containing kinase inhibitors exploit the ring's hydrophobic surface area for enhanced target binding, reducing off-target effects [2] [6]. The scaffold's synthetic versatility enables efficient structural diversification, making it a cornerstone in designing novel bioactive compounds targeting protein-protein interactions and allosteric enzyme sites [2].
Table 1: Selected FDA-Approved Therapeutics Featuring Azepane Scaffolds [2] [6]
| Drug Name | Therapeutic Category | Primary Target/Mechanism |
|---|---|---|
| Zipeprol | Antitussive | Opioid receptor modulation |
| Benazepril | Antihypertensive | Angiotensin-converting enzyme (ACE) inhibition |
| Aripiprazole | Antipsychotic | Dopamine D₂ receptor partial agonism |
| Cilostazol | Antiplatelet/ Vasodilator | Phosphodiesterase III inhibition |
| Midazolam | Sedative-hypnotic | GABAₐ receptor potentiation |
The sulfonamide group (–SO₂NH–) serves as a critical pharmacophore in drug design due to its dual hydrogen-bonding capability, structural mimicry of carboxylate groups, and metal-coordinating properties. This moiety enables potent inhibition of metalloenzymes, particularly carbonic anhydrases (CAs), through direct coordination with the active-site zinc ion [3]. Approximately 20% of FDA-approved sulfonamide-containing drugs target enzymatic pathways, with CA inhibitors representing a significant subclass. The sulfonamide's tetrahedral geometry and electrostatic profile facilitate high-affinity binding to conserved catalytic pockets, while its chemical stability permits extensive derivatization [3] [9].
Recent advances exploit sulfonamide hybridization with azepane to optimize target selectivity and membrane permeability. For example, 3-(azepan-1-ylsulfonyl)benzoic acid derivatives demonstrate nanomolar inhibition (IC₅₀ = 19–310 nM) against tumor-associated CA isoform IX (CAIX) by synergizing three interactions: (1) zinc coordination via the sulfonamide nitrogen, (2) hydrophobic filling of a pocket by the azepane ring, and (3) π-stacking of aromatic appendages [9]. Molecular docking reveals the azepane's aliphatic chain occupies a hydrophobic cleft adjacent to the CAIX active site, enhancing binding affinity 15-fold over smaller ring analogs. This hybrid pharmacophore strategy balances target engagement with favorable physicochemical properties, as evidenced by potent antiproliferative activity (GI₅₀ < 1 µM) in NCI-60 cancer cell screens for lead compounds [9].
4-Hydroxy-5-bromopyridine derivatives constitute a versatile scaffold in medicinal chemistry due to their balanced electronic properties, regioselective reactivity, and bioisosteric potential. The bromine atom at C5 facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification, while the C4-hydroxyl group acts as a hydrogen-bond donor/acceptor and modulates electron density across the ring [6]. This substitution pattern creates an electronic asymmetry that enhances interactions with biological targets, as evidenced by its prevalence in kinase inhibitors and antimicrobial agents.
Pyridine rings occur in 14% of FDA-approved N-heterocyclic drugs, with monosubstituted variants representing 60% of these therapeutics [6]. Bromine's ortho-directing effect and moderate electronegativity allow sequential functionalization, making 5-bromo-4-hydroxypyridine a strategic intermediate in multi-step syntheses. For instance, halogen exchange at C5 permits radiofluorination for PET tracers, while the hydroxyl group can be derivatized to ethers or esters to fine-tune lipophilicity. In 3-(azepan-1-ylsulfonyl)-5-bromopyridin-4-ol, the bromopyridinyl core bridges the sulfonamide and hydroxyl pharmacophores, creating an extended conjugated system that may enhance membrane penetration and target residence time compared to non-halogenated analogs [4] [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5